4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 450340-83-7
VCID: VC4525465
InChI: InChI=1S/C22H22ClN3O2S/c1-2-3-11-28-18-9-7-15(8-10-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-6-4-5-16(23)12-17/h4-10,12H,2-3,11,13-14H2,1H3,(H,24,27)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Molecular Formula: C22H22ClN3O2S
Molecular Weight: 427.95

4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

CAS No.: 450340-83-7

Cat. No.: VC4525465

Molecular Formula: C22H22ClN3O2S

Molecular Weight: 427.95

* For research use only. Not for human or veterinary use.

4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide - 450340-83-7

Specification

CAS No. 450340-83-7
Molecular Formula C22H22ClN3O2S
Molecular Weight 427.95
IUPAC Name 4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C22H22ClN3O2S/c1-2-3-11-28-18-9-7-15(8-10-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-6-4-5-16(23)12-17/h4-10,12H,2-3,11,13-14H2,1H3,(H,24,27)
Standard InChI Key BAHWNHVTTVEJHK-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl

Introduction

The compound 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic molecule that incorporates a thieno[3,4-c]pyrazole core, a 3-chlorophenyl group, and a 4-butoxybenzamide moiety. This structure suggests potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions, due to its unique functional groups and planar structure.

Synthesis

The synthesis of 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide likely involves multi-step organic reactions. These steps may include:

  • Formation of the thieno[3,4-c]pyrazole core using hydrazine derivatives.

  • Introduction of the 3-chlorophenyl group via chlorinated aromatic compounds.

  • Attachment of the 4-butoxybenzamide moiety through amide bond formation.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Advanced purification techniques like chromatography may be employed to isolate the final product effectively.

Biological Activities

Compounds with similar thieno[3,4-c]pyrazole structures have shown promising biological activities, including anti-inflammatory and anticancer properties. The specific biological activities of 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide would depend on its interactions with biological targets, influenced by its planar structure and functional groups.

Analytical Techniques

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are utilized to confirm the identity and purity of the compound during synthesis processes.

Applications and Future Research

Given its structural complexity and potential biological activities, 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide may have applications in drug development, particularly in areas where anti-inflammatory or anticancer properties are desired. Further research is needed to fully explore its therapeutic potential.

Data Table: Comparison of Thieno[3,4-c]pyrazole Derivatives

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamideCHClNOSApproximately 319.81 g/molAnti-inflammatory, anticancer
4-Butoxy-N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamideEstimated based on structureEstimated based on structurePotential anti-inflammatory, anticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator